Tribromoborane-methyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

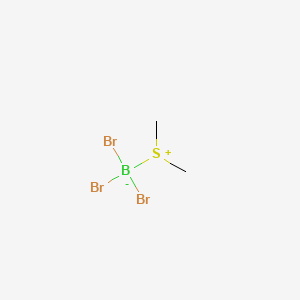

IUPAC Name |

tribromo(dimethylsulfonio)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BBr3S/c1-7(2)3(4,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVLHAUANAMSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([S+](C)C)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BBr3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400389 | |

| Record name | Tribromoborane-methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29957-59-3 | |

| Record name | Tribromoborane-methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron tribromide dimethyl sulfide complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tribromoborane-Methyl Sulfide: Properties, Applications, and Protocols

Introduction: In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the demand for reagents that are both potent and manageable is paramount. Boron tribromide (BBr₃) is a powerful Lewis acid renowned for its efficacy in cleaving ethers, a critical transformation in the synthesis of complex molecules. However, its high reactivity, volatility, and extreme sensitivity to moisture present significant handling challenges. The tribromoborane-methyl sulfide complex (BBr₃·SMe₂), a stable adduct of boron tribromide and dimethyl sulfide, emerges as a superior alternative. This whitepaper provides an in-depth examination of the physical and chemical properties of BBr₃·SMe₂, offering field-proven insights into its application, handling, and the causality behind its synthetic utility.

Part 1: Core Physicochemical Properties

The complexation of boron tribromide with dimethyl sulfide tempers the former's reactivity, resulting in a reagent that is easier to handle without compromising its synthetic efficacy. BBr₃·SMe₂ is typically supplied as a stable, off-white solid or as a solution in solvents like dichloromethane, which offers greater convenience for laboratory use.[1] The dative bond between the sulfur atom of dimethyl sulfide and the boron atom moderates the Lewis acidity of the borane, making it less pyrophoric and less violently reactive with atmospheric moisture compared to neat BBr₃.

Key Physical Data

A summary of the essential physical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Synonyms | Dimethyl sulfide-tribromoborane, BBr₃·S(CH₃)₂ | [2][3] |

| CAS Number | 29957-59-3 | [2][3] |

| Molecular Formula | C₂H₆BBr₃S | [2][3] |

| Molecular Weight | 312.66 g/mol | [2][3] |

| Appearance | Off-white to dark red or brown powder/solid | [2] |

| Melting Point | 106-108 °C | [2] |

| Form | Available as a solid or as a 1.0 M solution in dichloromethane | [1] |

| Stability | Highly moisture-sensitive; more stable and easier to handle than BBr₃ | [1] |

Part 2: Chemical Reactivity and Synthetic Applications

The utility of BBr₃·SMe₂ is rooted in its behavior as a potent yet controllable Lewis acid. Its primary application lies in the dealkylation of ethers, a cornerstone transformation in the final stages of natural product synthesis and in the modification of pharmaceutical intermediates.

Mechanism of Ether Cleavage

The dealkylation process is initiated by the coordination of the Lewis acidic boron center to the oxygen atom of the ether. This coordination weakens the carbon-oxygen bond, facilitating a nucleophilic attack by a bromide ion, which is delivered either intramolecularly from the BBr₃ moiety or from another equivalent of the reagent. This process results in the formation of an alkyl bromide and an alkoxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired alcohol or phenol.

Key Applications in Synthesis:

-

Demethylation of Aryl Methyl Ethers: This is the most common application, frequently used to unmask phenolic hydroxyl groups in advanced synthetic intermediates. While neat BBr₃ can be aggressive, leading to side reactions, the controlled reactivity of BBr₃·SMe₂ allows for cleaner conversions, though often requiring a stoichiometric excess (2-4 equivalents) of the reagent to drive the reaction to completion.[1]

-

Cleavage of Protecting Groups: Beyond simple ethers, BBr₃·SMe₂ is effective for cleaving other protecting groups. For instance, it can hydrolyze methylenedioxy acetals to reveal catechols, a transformation valuable in the synthesis of polyphenolic compounds. It also sees use in cleaving benzyloxycarbonyl (Cbz) and t-butoxycarbonyl (Boc) groups from amino acids, although care must be taken to avoid ester hydrolysis under the same conditions.[1]

-

Baylis-Hillman Reactions: The complex can be used as a reagent to mediate the reaction between aldehydes and α,β-unsaturated ketones to furnish Baylis-Hillman adducts, which are versatile building blocks in organic synthesis.

-

Brominating Agent: BBr₃·SMe₂ serves as a source of bromide for various bromination reactions, offering a solid, easy-to-handle alternative to liquid bromine or HBr gas.[2]

Part 3: Experimental Protocols and Safe Handling

The successful application of BBr₃·SMe₂ hinges on a thorough understanding of its handling requirements. Its primary vulnerability is moisture, which leads to rapid decomposition and the release of corrosive hydrogen bromide (HBr) gas.[1] Therefore, all manipulations must be performed under a dry, inert atmosphere.

Mandatory Safety and Handling Procedures:

-

Inert Atmosphere: All reactions must be conducted under a dry inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[1][4]

-

Storage: The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and protic solvents.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5] All transfers and reactions should be performed inside a certified chemical fume hood.[5]

-

Quenching: Reactions involving BBr₃·SMe₂ must be quenched with extreme care. The quench should be performed at low temperatures (e.g., 0 °C or -78 °C) by the slow, dropwise addition of a protic solvent like methanol, followed by water. This procedure safely neutralizes any unreacted reagent and hydrolyzes the boron intermediates.

General Experimental Workflow for Aryl Ether Demethylation

The following diagram and protocol outline a self-validating workflow for a typical demethylation reaction. The system's integrity is maintained through the strict exclusion of atmospheric moisture at every step until the final, controlled quench.

Step-by-Step Laboratory Protocol:

-

Preparation: An oven-dried, round-bottom flask equipped with a magnetic stir bar is assembled and purged with dry nitrogen or argon.

-

Dissolution: The aryl methyl ether substrate (1.0 eq) is charged into the flask, followed by the addition of anhydrous dichloromethane via syringe.

-

Cooling: The resulting solution is cooled to the desired temperature (typically 0 °C or -78 °C) using an appropriate cooling bath.

-

Addition of Reagent: this compound (2.0-4.0 eq), either as a solid added under a positive flow of inert gas or as a 1.0 M solution in dichloromethane added dropwise, is introduced to the stirred solution.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for the required duration, as determined by reaction monitoring.

-

Quenching: Upon completion, the reaction is cooled back to 0 °C and quenched by the very slow, dropwise addition of anhydrous methanol. After gas evolution ceases, water is added.

-

Workup: The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to afford the desired phenol.

Part 4: Safety Profile

While safer than neat BBr₃, the BBr₃·SMe₂ complex is still a hazardous chemical that demands respect and proper handling. It is classified as a corrosive material that can cause severe skin burns and eye damage.[6] Upon contact with water, it reacts to produce toxic and corrosive HBr gas.[1]

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity | GHS06 (Skull and Crossbones) | Danger | H301 + H331: Toxic if swallowed or if inhaled (for solutions). |

| Specific Target Organ Toxicity | GHS08 (Health Hazard) | Danger | H351: Suspected of causing cancer (due to methylene chloride solvent). |

| EU Supplemental | - | - | EUH014: Reacts violently with water. |

Note: Hazards may vary depending on whether the reagent is in solid form or in a solvent like methylene chloride.[6]

Conclusion

This compound stands as a vital reagent in the synthetic chemist's toolkit. By forming a stable complex, the formidable dealkylating power of boron tribromide is harnessed in a form that is significantly more practical and safer for laboratory use. Its reliability in cleaving ethers and other protective groups makes it indispensable for the synthesis of complex natural products and active pharmaceutical ingredients. Adherence to strict anhydrous techniques and safety protocols is non-negotiable but enables chemists to leverage the potent reactivity of this complex with confidence and precision.

References

-

E-EROS Encyclopedia of Reagents for Organic Synthesis, "Boron Tribromide", ResearchGate. [Online]. Available: [Link]

-

American Elements, "Boron Tribromide Dimethyl Sulfide Complex". [Online]. Available: [Link]

-

Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E, American Chemical Society. [Online]. Available: [Link]

-

PubChem, "Boron tribromide". [Online]. Available: [Link]

-

PubMed, "Molecular addition compounds. 17. Borane and chloroborane adducts with organic sulfides for hydroboration". [Online]. Available: [Link]

-

SciSpace, "An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides". [Online]. Available: [Link]

-

Fisher Scientific, "SAFETY DATA SHEET - Boron tribromide dimethyl sulfide, 1M solution in methylene chloride". [Online]. Available: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of Tribromoborane-Methyl Sulfide (BBr₃·SMe₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoborane-methyl sulfide, systematically named dimethyl sulfide-tribromoborane, is a stable and versatile Lewis acid-base adduct. This complex harnesses the potent Lewis acidity of boron tribromide (BBr₃) in a more manageable and storable form, owing to the complexation with dimethyl sulfide (SMe₂).[1] While neat BBr₃ is a highly corrosive and moisture-sensitive fuming liquid, the solid BBr₃·SMe₂ adduct offers enhanced stability and ease of handling, making it a valuable reagent in synthetic organic chemistry.[2] Its primary application lies in the cleavage of ethers, particularly the demethylation of aryl methyl ethers, a crucial transformation in the synthesis of pharmaceuticals and other complex organic molecules.[3] This guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and reactivity of the BBr₃·SMe₂ complex, with a focus on the underlying chemical principles and practical applications.

Molecular Structure and Bonding

The formation of the this compound adduct is a classic example of a Lewis acid-base interaction. The boron atom in BBr₃ is electron-deficient, possessing a vacant p-orbital, which makes it a strong Lewis acid.[4] The sulfur atom in dimethyl sulfide, on the other hand, has two lone pairs of electrons, rendering it a Lewis base. The donation of one of the sulfur's lone pairs to the empty p-orbital of boron results in the formation of a dative covalent bond.

Geometry and Structural Parameters

Below is a table summarizing the key structural parameters for the parent Lewis acid, BBr₃, and the expected geometry of the BBr₃·SMe₂ adduct.

| Parameter | BBr₃ (Experimental) | BBr₃·SMe₂ (Predicted) |

| Geometry at Boron | Trigonal Planar[4] | Tetrahedral |

| B-Br Bond Length | ~1.90 Å[6] | Expected to be slightly elongated |

| Br-B-Br Bond Angle | 120°[4] | ~109.5° |

| B-S Bond | N/A | Dative Covalent Bond |

Diagram of Lewis Acid-Base Adduct Formation:

Caption: Formation of the BBr₃·SMe₂ adduct via a dative bond.

The Nature of the Boron-Sulfur Dative Bond

The strength of the Lewis acidity in boron trihalides follows the trend BI₃ > BBr₃ > BCl₃ > BF₃, which is counterintuitive based on the electronegativity of the halogens. This trend is explained by the extent of π-backbonding from the filled p-orbitals of the halogens to the vacant p-orbital of the boron atom. This backbonding is most effective for fluorine and least effective for iodine, thus reducing the Lewis acidity of BF₃ and enhancing that of BI₃.[7] In the case of BBr₃, the moderate π-backbonding still leaves the boron atom sufficiently electron-deficient to form a stable adduct with dimethyl sulfide.

The formation of the B-S dative bond results in a formal negative charge on the boron and a formal positive charge on the sulfur. This charge separation contributes to the polar nature of the bond. The strength of this bond is sufficient to render the complex stable under anhydrous conditions, yet it is labile enough to allow for the release of BBr₃ or its reactive equivalent in solution to effect chemical transformations.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the formation and purity of the BBr₃·SMe₂ adduct.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is particularly informative for studying boron compounds. The chemical shift of the boron nucleus is highly sensitive to its coordination environment.[8] For tricoordinate boranes like BBr₃, the ¹¹B NMR signal appears at a relatively low field. Upon formation of a tetracoordinate adduct such as BBr₃·SMe₂, the boron nucleus becomes more shielded, resulting in a significant upfield shift of the resonance.[9] This change in chemical shift provides clear evidence of adduct formation.

| Compound | Hybridization of Boron | Typical ¹¹B NMR Chemical Shift Range (ppm) |

| BBr₃ | sp² | Broad, downfield |

| BBr₃·SMe₂ | sp³ | Sharper, upfield |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to monitor the changes in vibrational modes upon adduct formation. The B-Br stretching frequencies in BBr₃ are well-characterized. Upon complexation with dimethyl sulfide, new vibrational modes corresponding to the B-S stretch and changes in the B-Br stretching frequencies are expected. A detailed vibrational analysis would show a decrease in the B-Br stretching frequencies due to the change in hybridization from sp² to sp³ and the elongation of the B-Br bonds.

Synthesis and Handling

The this compound complex is commercially available as a solid or in solution.[2] It can also be prepared in situ or isolated by the direct reaction of boron tribromide with dimethyl sulfide.

Experimental Protocol: Synthesis of BBr₃·SMe₂

Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent that reacts violently with water and alcohols, releasing toxic HBr gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2]

-

Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used.

-

Reagents: Anhydrous dichloromethane (DCM) is used as the solvent. Boron tribromide and dimethyl sulfide should be of high purity.

-

Procedure:

-

To a stirred solution of dimethyl sulfide in anhydrous DCM at 0 °C under a nitrogen atmosphere, an equimolar amount of boron tribromide is added dropwise via a syringe.

-

The reaction is exothermic and results in the formation of a white precipitate of the BBr₃·SMe₂ adduct.

-

The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the complex.

-

The resulting slurry can be used directly for subsequent reactions, or the solid can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous DCM, and dried under vacuum.

-

Storage: The isolated solid BBr₃·SMe₂ complex should be stored in a tightly sealed container under a dry, inert atmosphere to prevent decomposition.[2]

Reactivity and Applications: Ether Demethylation

The primary synthetic utility of BBr₃·SMe₂ is as a reagent for the cleavage of ethers, particularly the demethylation of aryl methyl ethers.[3] The complex offers a milder and more controlled alternative to neat BBr₃.

Mechanism of Aryl Methyl Ether Demethylation

The mechanism of ether cleavage by BBr₃ is thought to proceed through the initial formation of an oxonium ion intermediate. In the case of the BBr₃·SMe₂ complex, the dimethyl sulfide ligand likely dissociates to some extent in solution, freeing up the BBr₃ to react with the ether.

Diagram of the Proposed Ether Demethylation Mechanism:

Caption: Step-wise mechanism of aryl methyl ether demethylation.

Detailed Mechanistic Steps:

-

Lewis Acid-Base Adduct Formation: The boron tribromide, in equilibrium with its dimethyl sulfide adduct, coordinates to the oxygen atom of the aryl methyl ether, forming an oxonium intermediate. This coordination weakens the C-O bond and makes the methyl group more electrophilic.

-

Nucleophilic Attack: A bromide ion, either from the dissociation of the oxonium intermediate or from another molecule of BBr₃, acts as a nucleophile and attacks the methyl group in an SN2 fashion.

-

C-O Bond Cleavage: The SN2 attack leads to the cleavage of the methyl-oxygen bond, generating methyl bromide (CH₃Br) and an aryloxydibromoborane (Ar-O-BBr₂).

-

Hydrolysis: The reaction is typically quenched with water, which hydrolyzes the aryloxydibromoborane intermediate to yield the corresponding phenol (Ar-OH) and boric acid.

Experimental Protocol: Demethylation of an Aryl Methyl Ether

The following is a general procedure for the demethylation of an aryl methyl ether using BBr₃·SMe₂. Reaction conditions may need to be optimized for specific substrates.

-

Reaction Setup: A solution of the aryl methyl ether in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is prepared in a flame-dried flask under an inert atmosphere.

-

Reagent Addition: The solution is cooled to the desired temperature (typically between -78 °C and 0 °C). The BBr₃·SMe₂ complex (as a solid or a solution in DCM) is then added portion-wise or dropwise. The reaction is often exothermic.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of water, methanol, or a saturated aqueous solution of sodium bicarbonate at a low temperature.

-

Extraction and Purification: The product is extracted with an organic solvent. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Conclusion

The this compound complex is a powerful and convenient reagent for the cleavage of ethers, a critical transformation in organic synthesis. Its stability and ease of handling compared to neat boron tribromide make it an attractive choice for both laboratory and industrial applications. A thorough understanding of its molecular structure, the nature of the B-S dative bond, and its reaction mechanisms allows for the rational design of synthetic strategies and the optimization of reaction conditions. While further experimental studies, particularly X-ray crystallographic analysis, would provide more precise structural details, the current body of knowledge, combining theoretical principles and extensive empirical data, firmly establishes BBr₃·SMe₂ as an indispensable tool in the modern synthetic chemist's arsenal.

References

-

ResearchGate. Boron Tribromide. Available at: [Link]

-

Materials Project. mp-23225: BBr3 (Hexagonal, P6_3/m, 176). Available at: [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. Available at: [Link]

-

Organic Syntheses. 3,3'-dihydroxybiphenyl. Available at: [Link]

-

Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available at: [Link]

-

brainly.com. Use VSEPR theory to predict the electron-pair geometry and the molecular geometry of boron tribromide. Available at: [Link]

-

YouTube. BBr3 Molecular Geometry / Shape and Bond Angles. Available at: [Link]

-

YouTube. How to Draw the Lewis Structure for BBr3. Available at: [Link]

-

SEDICI. The Lewis acidity of boron trihalides revisited. Available at: [Link]

-

ResearchGate. (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]

-

Magritek. Boron NMR Spectroscopy. Available at: [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]

- Google Patents. WO2017174868A1 - A method to produce borane complexes, reagents for the same, and use of the reagents.

-

Common Organic Chemistry. Borane Dimethylsulfide (BMS). Available at: [Link]

-

CORE. Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]

-

Sci-Hub. Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]

-

PubMed. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]

-

Organic Syntheses. Enals via a Simple Two-Carbon Homologation of Aldehydes and Ketones. Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

-

Shimadzu. Development of a Boron Nitride Solid Base Catalyst and Evaluation of its Structure and Solid Base Properties Using FTIR Spectroscopy. Available at: [Link]

-

Boron NMR. Available at: [Link]

-

Gauth. Solved: Use VSEPR theory to predict the molecular shape of the boron tribromide molecule, BBr3. Tr [Chemistry]. Available at: [Link]

-

ResearchGate. ¹¹B NMR spectra at one equivalent BH3·SMe2.... Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. The X-ray structure of the adduct formed upon reaction of aurothiomalate with apo-transferrin: gold binding sites and a unique transferrin structure along the apo/holo transition pathway - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. brainly.com [brainly.com]

- 5. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Boron NMR [chem.ch.huji.ac.il]

- 8. shimadzu.com [shimadzu.com]

- 9. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Key Precursor in Pharmaceutical Synthesis

A Note on Chemical Identification: This guide focuses on the chemical compound 2-(2-Chlorophenyl)-2-nitrocyclohexanone , which is correctly identified by the CAS Number 2079878-75-2 . It is important to note that the CAS Number 29957-59-3, provided in the initial query, is authoritatively assigned to Boron tribromide dimethyl sulfide complex. However, due to a notable amount of forensic and chemical synthesis literature incorrectly associating CAS 29957-59-3 with 2-(2-Chlorophenyl)-2-nitrocyclohexanone, and the clear relevance of the latter to researchers in drug development, this guide will focus exclusively on 2-(2-Chlorophenyl)-2-nitrocyclohexanone.

Introduction

2-(2-Chlorophenyl)-2-nitrocyclohexanone, hereafter referred to as 2-CPNCH, is a compound of significant interest in the field of pharmaceutical sciences. Its primary importance lies in its role as a key intermediate in the synthesis of norketamine, which is the major metabolite of ketamine.[1][2][3][4][5] Ketamine, a well-known anesthetic, has garnered substantial attention for its rapid-acting antidepressant effects, particularly in treatment-resistant depression.[4][6] Consequently, the synthesis of ketamine and its analogs is a critical area of research for the development of novel therapeutics for mood disorders. 2-CPNCH serves as a crucial building block in a synthetic pathway to these pharmacologically active molecules.[7][8] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-CPNCH, with a particular focus on its conversion to norketamine and ketamine, intended for researchers and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-CPNCH is essential for its handling, synthesis, and analysis. The key properties are summarized in the table below, based on data from PubChem (CID 132822093).[9]

| Property | Value |

| Molecular Formula | C₁₂H₁₂ClNO₃ |

| Molecular Weight | 253.68 g/mol |

| IUPAC Name | 2-(2-chlorophenyl)-2-nitrocyclohexan-1-one |

| CAS Number | 2079878-75-2 |

| Appearance | Reported as a yellow powder[2][10] |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 253.0505709 Da |

| Monoisotopic Mass | 253.0505709 Da |

Synthesis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone (2-CPNCH)

The synthesis of 2-CPNCH is a multi-step process that typically begins with the arylation of cyclohexanone. A common route involves the palladium-catalyzed reaction of 1-bromo-2-chlorobenzene with cyclohexanone to form 2-(2-chlorophenyl)cyclohexan-1-one.[11] This intermediate is then subjected to a nitration reaction to yield 2-CPNCH.[11]

An alternative patented method describes the reaction of o-chlorophenyl lithium with oxidized cyclohexene in the presence of a Lewis acid. The resulting intermediate is then oxidized and nitrated to produce 2-CPNCH.[5]

Caption: Synthesis pathway for 2-(2-Chlorophenyl)-2-nitrocyclohexanone.

Application in the Synthesis of Norketamine and Ketamine

The primary application of 2-CPNCH in drug development is its use as a precursor in the synthesis of norketamine and subsequently, ketamine.[1][3][4][7] This synthetic route is of particular interest due to its efficiency and the commercial availability of 2-CPNCH.[2][4]

The process involves two main transformations:

-

Reduction of the nitro group: The nitro group of 2-CPNCH is reduced to a primary amine to form norketamine. This can be achieved using various reducing agents, with zinc powder and formic acid being a commonly cited method in the literature.[1][7]

-

N-methylation of norketamine: Norketamine is then converted to ketamine through the introduction of a methyl group to the primary amine. The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is an effective method for this N-methylation.[1][7] This reaction is known for its high yield and relatively short reaction time.[1][6]

Caption: Synthetic pathway from 2-CPNCH to Norketamine and Ketamine.

Experimental Protocols

Synthesis of Norketamine from 2-CPNCH (Reduction)

-

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified professionals in a controlled laboratory setting.

-

In a suitable reaction vessel, dissolve 2-(2-chlorophenyl)-2-nitrocyclohexanone in formic acid.

-

Under an inert atmosphere (e.g., argon), add zinc powder portion-wise to the solution while stirring. The reaction is exothermic and the temperature should be monitored.

-

After the addition is complete, continue stirring the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove excess zinc and other solids.

-

The filtrate can then be worked up using standard procedures, such as neutralization and extraction with an organic solvent, to isolate the norketamine product.

Synthesis of Ketamine from Norketamine (Eschweiler-Clarke Reaction)

-

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified professionals in a controlled laboratory setting.

-

To a solution of norketamine in a suitable solvent (e.g., methanol), add an excess of formic acid and formaldehyde.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The residue can be purified by standard techniques, such as column chromatography, to yield ketamine.

Analytical Methodologies

The identification and characterization of 2-CPNCH are crucial for quality control and forensic purposes. A combination of analytical techniques is typically employed.[2][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like 2-CPNCH. The mass spectrum provides a unique fragmentation pattern that can be used for its definitive identification.[2][10]

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is used for the analysis of thermolabile compounds like 2-CPNCH and provides highly accurate mass data for unambiguous identification.[2][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of 2-CPNCH. Two-dimensional NMR techniques like COSY and HSQC can provide further detailed structural information.[2][4][10]

-

Single-Crystal X-ray Diffraction: This technique can be used to determine the precise three-dimensional structure of crystalline 2-CPNCH.[2][10]

Safety and Handling

Based on available Safety Data Sheets (SDS), 2-(2-Chlorophenyl)-2-nitrocyclohexanone is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[12] However, as with any chemical, it should be handled with care in a laboratory setting.

-

General Precautions: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[13]

-

First Aid:

-

Storage: Store in a cool, dry place away from incompatible materials.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is important to note that while 2-CPNCH itself may not be classified as hazardous, the reagents used in its synthesis and its conversion to norketamine and ketamine can be hazardous and should be handled with appropriate safety precautions.

References

-

A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. (2023). Forensic Science International. [Link]

-

2-(2-Chlorophenyl)-2-nitrocyclohexanone. PubChem. [Link]

-

Enantioselective Syntheses of (S)-Ketamine and (S)-Norketamine. (2021). Organic Letters. [Link]

-

A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. (2023). PubMed. [Link]

-

Synthesis of ketamine from a nontoxic procedure: a new and efficient route. SciSpace. [Link]

-

Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone. (2022). PubMed. [Link]

-

Pharmacological role and different routes of synthesis of ketamine: a general anesthetic -a mini review. (2024). ResearchGate. [Link]

-

A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. ResearchGate. [Link]

- Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone. (2022). CoLab.

-

Cas 2079878-75-2,2-(2-chlorophenyl)-2-nitrocyclohexan-1-one. LookChem. [Link]

-

Approaches Towards the Synthesis of Ketamine Metabolites. (2020). eGrove, University of Mississippi. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]

- 9. 2-(2-Chlorophenyl)-2-nitrocyclohexanone | C12H12ClNO3 | CID 132822093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone | CoLab [colab.ws]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. biosynth.com [biosynth.com]

A Researcher's In-Depth Guide to the Safe Handling and Application of Tribromoborane-Methyl Sulfide Complex

Introduction: A Safer, More Manageable Lewis Acid for Demethylation

Tribromoborane (BBr₃) is a powerful Lewis acid renowned for its efficacy in the cleavage of ethers and esters, a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients. However, its high reactivity, corrosiveness, and violent reaction with water make it a challenging reagent to handle safely. The tribromoborane-methyl sulfide complex (BBr₃·SMe₂), a solid or a solution in dichloromethane, offers a significant improvement in handling and safety while retaining the potent demethylating capabilities of the parent Lewis acid.[1] This guide provides a comprehensive overview of the safety precautions, handling procedures, and a practical application of the BBr₃·SMe₂ complex, designed for researchers and professionals in the field of drug development and organic synthesis. The complexation of BBr₃ with dimethyl sulfide moderates its reactivity, making it less prone to fuming in air and reacting violently with adventitious moisture, thus offering a more controlled and user-friendly alternative.[1]

Hazard Identification and Risk Mitigation

While the BBr₃·SMe₂ complex is more stable than neat BBr₃, it is still a hazardous substance that demands respect and careful handling. The primary hazards are associated with its reactivity with water and its corrosive nature.

Key Hazards:

-

Water Reactivity: The complex reacts with water and other protic solvents, liberating hydrogen bromide (HBr) gas, which is corrosive and toxic upon inhalation.[1] This reaction can be vigorous if a large amount of water is present.

-

Corrosivity: BBr₃·SMe₂ is corrosive to skin, eyes, and the respiratory tract.[2][3] Direct contact can cause severe burns.

-

Toxicity: The complex is toxic if inhaled or ingested.[3] Inhalation of vapors or HBr produced upon hydrolysis can lead to respiratory irritation and damage.

-

Stench: The dimethyl sulfide component has a strong, unpleasant odor.[1]

Engineering Controls: The First Line of Defense

The primary engineering control for handling BBr₃·SMe₂ is a certified chemical fume hood with a face velocity of 80-125 feet per minute.[4] The fume hood ensures that any vapors or liberated HBr gas are contained and exhausted safely. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[1]

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory when working with BBr₃·SMe₂. The following table summarizes the required PPE and the rationale for its use.

| PPE Component | Specification | Rationale |

| Eye Protection | ANSI-approved safety goggles and a face shield | Protects against splashes and fumes that can cause severe eye damage.[3][4] |

| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a robust barrier against skin contact.[4] Always inspect gloves for any signs of degradation before use. |

| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against spills and splashes.[4] |

| Footwear | Closed-toe shoes and full-length pants. | Ensures no skin is exposed.[4] |

| Respiratory Protection | Generally not required when working in a fume hood. | In the event of a large spill or inadequate ventilation, a respirator with an appropriate cartridge for acid gases may be necessary.[3] |

Storage and Handling: A Systematic Approach

Proper storage and handling procedures are critical to prevent accidents and maintain the integrity of the reagent.

Storage

-

Store BBr₃·SMe₂ in a cool, dry, and well-ventilated area designated for corrosive materials.[1]

-

Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1][5]

-

Store away from incompatible materials such as water, strong oxidizing agents, and bases.[1]

Handling Workflow

The following diagram illustrates a safe and logical workflow for handling BBr₃·SMe₂ from storage to use in a reaction.

Caption: A logical workflow for the safe handling of BBr₃·SMe₂.

Experimental Protocol: Demethylation of an Aryl Methyl Ether

This section provides a detailed, step-by-step methodology for a common application of BBr₃·SMe₂: the demethylation of an aryl methyl ether. This protocol is based on established procedures and should be adapted as necessary for specific substrates.[3]

Materials:

-

Aryl methyl ether (1 equivalent)

-

This compound complex (1.1 equivalents per methoxy group)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

-

Syringes and needles (oven-dried)

-

Inert gas supply (nitrogen or argon)

Procedure:

-

Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet. Dry the glassware thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.

-

Reaction Setup: Dissolve the aryl methyl ether in anhydrous DCM in the reaction flask. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Under a positive pressure of inert gas, slowly add the BBr₃·SMe₂ solution to the stirred reaction mixture via syringe. The addition should be dropwise to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃. This will neutralize the excess BBr₃ and any HBr formed. Be aware of potential gas evolution (CO₂).

-

Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Reaction Mechanism: Ether Cleavage

The cleavage of an aryl methyl ether by BBr₃ proceeds through a Lewis acid-base adduct formation, followed by nucleophilic attack of a bromide ion on the methyl group. The following diagram illustrates the generally accepted mechanism.[5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. sci-hub.sg [sci-hub.sg]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

Whitepaper: Navigating the Reactivity of Tribromoborane-Methyl Sulfide with Protic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoborane-methyl sulfide (BBr₃·SMe₂) has emerged as a pivotal reagent in modern organic synthesis, offering a more tractable and stable alternative to neat boron tribromide.[1] Its utility, particularly in the deprotection of aryl methyl ethers, is a cornerstone of complex molecule synthesis in the pharmaceutical and agrochemical industries.[2][3] However, its potent Lewis acidity dictates a complex and often vigorous reactivity profile with protic solvents and functional groups. This guide provides an in-depth exploration of the mechanistic underpinnings of these reactions, offering field-proven insights into controlling and leveraging the unique chemical behavior of BBr₃·SMe₂. We will dissect its interactions with water, alcohols, and amines, providing not just procedural steps but the causal logic behind them, to empower researchers to design robust and predictable synthetic strategies.

Introduction: The BBr₃·SMe₂ Complex - Stability Meets Potency

Boron tribromide (BBr₃) is a powerful Lewis acid, but its utility is hampered by its extreme reactivity, particularly its violent and exothermic reaction with atmospheric moisture, which releases corrosive hydrogen bromide gas.[4][5][6] The formation of a stable, solid complex with dimethyl sulfide (BBr₃·SMe₂) mitigates these handling challenges.[1] This complex can be accurately weighed and stored for extended periods, yet it retains the potent electrophilicity required for challenging chemical transformations.[1] The dimethyl sulfide ligand serves to temper the reactivity of the boron center, allowing for more controlled reactions compared to the neat reagent.[2]

The core of BBr₃·SMe₂'s reactivity lies in the highly electrophilic nature of the boron atom, which readily coordinates with electron-rich atoms such as oxygen and nitrogen found in protic solvents and substrates. This initial Lewis acid-base interaction is the gateway to a variety of transformative chemical pathways.

Fundamental Reactivity with Protic Species

The general mechanism of BBr₃·SMe₂ with a generic protic solvent (H-X, where X is an electronegative group like -OH, -OR, or -NR₂) begins with the coordination of the heteroatom (X) to the boron center. This step activates the substrate for subsequent reactions.

Figure 1: Generalized reaction pathway with protic substrates.

Interaction with Specific Protic Solvents: A Mechanistic Overview

Water: A Cautionary Tale of Hydrolysis

The reaction of BBr₃·SMe₂ with water is extremely vigorous and serves as a critical safety consideration. The interaction is a rapid hydrolysis that produces boric acid (B(OH)₃), hydrogen bromide (HBr), and regenerates dimethyl sulfide.

Reaction: BBr₃·SMe₂ + 3 H₂O → B(OH)₃ + 3 HBr + SMe₂

Due to this high reactivity, all manipulations involving BBr₃·SMe₂ must be conducted under strictly anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.[7][8] Any residual moisture in the reaction vessel or solvents will consume the reagent and generate corrosive byproducts, impacting reaction stoichiometry and yield.

Alcohols: Efficient Conversion to Alkyl Bromides

BBr₃·SMe₂ is an effective reagent for the conversion of alcohols to alkyl bromides. This transformation is particularly useful for primary and secondary alcohols and proceeds with inversion of stereochemistry, which is indicative of an Sₙ2 mechanism.[1]

The causality behind this process involves:

-

Activation: The alcohol's oxygen atom acts as a Lewis base, attacking the electrophilic boron center. This forms an oxonium-type intermediate, converting the hydroxyl group from a poor leaving group into a highly activated species.

-

Displacement: A bromide ion, either from the BBr₃ moiety or another equivalent of the reagent, acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group. This backside attack displaces the borate-containing group and inverts the stereocenter, if one is present.

This method provides a valuable alternative to other brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[9][10][11]

Figure 2: Workflow for the conversion of alcohols to alkyl bromides.

Amines: Adduct Formation and Potential for Demethylation

Primary and secondary amines, being strong Lewis bases, react readily with BBr₃·SMe₂. The initial reaction is the formation of a stable Lewis acid-base adduct.[12] Unlike alcohols, the subsequent reaction is less straightforward. The high strength of the B-N bond can make further reactions challenging.

However, BBr₃·SMe₂ can be employed for demethylating aryl methyl ethers even in the presence of amine functionalities, such as primary arylamines.[13] This suggests that while the amine will coordinate to a molar equivalent of the boron reagent, excess reagent can still perform the desired ether cleavage. Careful control of stoichiometry is therefore critical. The acidic workup required after the reaction will protonate the amine, necessitating a subsequent basic extraction to recover the neutral product.

Core Application: The Demethylation of Aryl Methyl Ethers

The premier application of BBr₃·SMe₂ in drug development and complex synthesis is the cleavage of ethers, particularly the demethylation of aryl methyl ethers to phenols.[5] This reaction is valued for its high efficiency and often proceeds under mild conditions, tolerating a range of other functional groups.[5]

Recent mechanistic studies, supported by Density Functional Theory (DFT) calculations, have challenged the long-held assumption of a simple 1:1 stoichiometry.[14][15][16] It is now understood that a single equivalent of BBr₃ can sequentially cleave up to three equivalents of an aryl methyl ether, proceeding through dibromo- and monobromoborane intermediates before final hydrolysis.[14][15][16]

The Causality of the Three-Cycle Mechanism:

-

Cycle 1: BBr₃ coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond via bromide attack on the methyl group, producing methyl bromide (MeBr) and an aryloxydibromoborane (ArOBBr₂).[14][17]

-

Cycle 2: The resulting ArOBBr₂ is still a potent Lewis acid. It can coordinate with a second molecule of the aryl methyl ether, leading to the formation of a diaryloxybromoborane [(ArO)₂BBr] and another molecule of MeBr.[14]

-

Cycle 3: This process repeats a third time, with (ArO)₂BBr reacting with a final ether molecule to yield a triaryl borate [B(OAr)₃] and a third molecule of MeBr.[14][15]

-

Hydrolysis: Aqueous workup hydrolyzes the triaryl borate to yield three equivalents of the final phenol product and boric acid.

Figure 3: The three-cycle catalytic mechanism of BBr₃ in aryl ether cleavage.

This mechanistic insight is critical for process optimization, as it demonstrates that sub-stoichiometric amounts of the boron reagent can be effective, leading to improved atom economy and reduced reagent cost.[15]

Data & Protocols: From Theory to Practice

Quantitative Data Summary

The following table summarizes typical reaction conditions for key transformations involving BBr₃·SMe₂. Note that specific substrates may require optimization.

| Substrate Type | Stoichiometry (BBr₃·SMe₂) | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary Alcohol | 1.1 - 1.5 eq. | Dichloromethane (DCM) | 0 to 25 | 1 - 4 | >90 |

| Secondary Alcohol | 1.2 - 2.0 eq. | Dichloromethane (DCM) | 0 to 25 | 2 - 12 | 80 - 95 |

| Aryl Methyl Ether | 1.0 - 3.0 eq. per MeO | Dichloromethane (DCM) | -78 to 40 | 4 - 24 | 75 - 95 |

Experimental Protocols

Trustworthiness through Self-Validation: These protocols are designed to be self-validating. The described workup procedures are intended to effectively neutralize reactive species and separate products from byproducts, ensuring the purity and integrity of the isolated material.

Protocol 1: Demethylation of an Aryl Methyl Ether (e.g., 4-methoxybiphenyl)

-

Safety: This procedure must be performed in a well-ventilated fume hood. BBr₃·SMe₂ is corrosive and reacts violently with water.[4][8] Methyl bromide is a toxic gas.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methodology:

-

Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

-

Reagent Preparation: To the flask, add 4-methoxybiphenyl (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a crucial step to control the initial exotherm of the reaction.

-

Reagent Addition: Add BBr₃·SMe₂ (1.2 eq.) portion-wise or a 1.0 M solution in DCM dropwise via syringe over 15 minutes. A precipitate may form upon addition.[5]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water, followed by methanol. This step hydrolyzes the boron intermediates and destroys any excess reagent.

-

Workup: Transfer the mixture to a separatory funnel. Dilute with additional DCM and water. Separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (to neutralize HBr), followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or silica gel chromatography to obtain the final product, 4-phenylphenol.

-

Protocol 2: Conversion of 1-Octanol to 1-Bromooctane

-

Safety: Follow all safety precautions outlined in Protocol 1.

-

Methodology:

-

Inert Atmosphere & Reagent Prep: In a flame-dried flask under N₂, dissolve 1-octanol (1.0 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Slowly add BBr₃·SMe₂ (1.2 eq.).

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC or GC-MS.

-

Quenching: Cool to 0 °C and slowly quench with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Workup & Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-bromooctane, which can be further purified by distillation if necessary.

-

Conclusion

This compound is more than just a stabilized version of BBr₃; it is a nuanced and powerful tool for modern organic synthesis. Its reactivity with protic solvents, while demanding careful handling and anhydrous conditions, unlocks essential transformations from alcohol bromination to the strategic deprotection of phenols. By understanding the underlying Lewis acid-base mechanisms and the causal factors driving these reactions, researchers can move beyond rote application of protocols. This deeper comprehension, particularly of the multi-cycle efficiency in ether cleavage, empowers scientists in drug development and beyond to innovate, optimize, and solve complex synthetic challenges with greater confidence and precision.

References

-

ResearchGate. Boron Tribromide. [Link]

-

Loba Chemie. (2019-01-07). BORON TRIBROMIDE 99% EXTRA PURE MSDS. [Link]

-

Pearson+. The reagent boron tribromide (BBr3) is used to cleave ethers, pro... | Study Prep. [Link]

-

ResearchGate. (2015-10-18). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

-

Organic Syntheses. 3,3'-dihydroxybiphenyl. [Link]

-

PubMed. (2015-12). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

-

Sci-Hub. Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. [Link]

-

PubMed Central. Reductive Dimerization of Macrocycles Activated by BBr3. [Link]

-

National Institutes of Health. (2024-02-19). Mass Spectral Library for DNA Adductomics. [Link]

-

ResearchGate. (2014-07-29). Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?. [Link]

-

Organic Chemistry. Alcohol to Bromide - Common Conditions. [Link]

-

Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

-

YouTube. (2013-10-29). Reaction of Alcohols with Phosphorus Tribromide. [Link]

-

Chemistry LibreTexts. (2024-07-30). 24.7: Synthesis of Amines. [Link]

-

SafeWork NSW. Methyl bromide technical fact sheet. [Link]

-

American Chemical Society. (2026-01-10). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. [Link]

-

YouTube. (2020-04-22). Amine Preparation 4 - Reductive Amination. [Link]

-

PubMed. (2014-01-01). Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review. [Link]

-

Master Organic Chemistry. Conversion of alcohols to alkyl bromides using PBr3. [Link]

-

MDPI. Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). [Link]

-

Wikipedia. Hydroboration–oxidation reaction. [Link]

-

Royal Society of Chemistry. Boron trihalide adducts of dimethyl sulphide. A nuclear magnetic resonance study of exchange reactions and mixed boron trihalide adducts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sci-hub.box [sci-hub.box]

- 17. Methyl bromide technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

The Alchemist's Bromide: A Comprehensive Technical Guide to Tribromoborane-Methyl Sulfide (BBr₃·SMe₂)

For the modern researcher, scientist, and drug development professional, the ability to selectively and efficiently cleave ether bonds is a cornerstone of complex molecule synthesis. Among the arsenal of reagents available for this task, the tribromoborane-methyl sulfide complex (BBr₃·SMe₂) stands out as a versatile and more manageable alternative to neat boron tribromide. This guide provides an in-depth exploration of this powerful reagent, from its fundamental properties and nomenclature to its mechanistic intricacies and practical applications in the synthesis of pharmaceuticals and natural products.

Nomenclature and Identification: A Reagent of Many Names

Clarity in communication is paramount in the sciences. This compound is known by several names in the literature and commercial catalogs, which can be a source of confusion. A comprehensive understanding of its nomenclature is the first step toward its effective utilization.

| Name Type | Name | Reference |

| Common Name | This compound | |

| Alternative Name | Dimethyl sulfide-tribromoborane | [1] |

| Systematic Name | Tribromoborane-dimethyl sulfide complex | [2] |

| IUPAC Name | tribromo(dimethylsulfonio)boranuide | |

| CAS Number | 29957-59-3 | [1][2] |

| Molecular Formula | C₂H₆BBr₃S | [2] |

| Molecular Weight | 312.66 g/mol | [2] |

| Linear Formula | BBr₃ · S(CH₃)₂ |

The Reagent's Profile: Properties and Advantages

The complexation of the potent Lewis acid boron tribromide with dimethyl sulfide yields a stable, solid reagent that is significantly easier to handle than the fuming, highly corrosive liquid BBr₃.[3] This enhanced stability and ease of handling are primary drivers for its use in delicate and multi-step syntheses.

| Property | Value | Reference |

| Appearance | White to off-white or reddish-brown powder | [2] |

| Melting Point | 106-108 °C | [2] |

| Purity (Typical) | ≥ 97% | [2] |

| Form Supplied | Solid or as a 1.0 M solution in dichloromethane | [1][3] |

The dimethyl sulfide ligand tempers the reactivity of the boron center, making the reagent more selective and less prone to side reactions compared to its uncomplexed counterpart. However, it is crucial to note that a two- to four-fold excess of the complex may be necessary to achieve complete dealkylation of aryl ethers.[3]

The Core Application: Mechanistic Insights into Ether Cleavage

The primary and most celebrated application of BBr₃·SMe₂ is the cleavage of ethers, a critical transformation in natural product synthesis and the deprotection of hydroxyl groups in drug development.[4] The reaction is particularly effective for the demethylation of aryl methyl ethers.

The mechanism of ether cleavage by boron tribromide has been a subject of detailed study, with computational chemistry providing significant insights.[4][5] The process is initiated by the coordination of the Lewis acidic boron atom to the ether oxygen, forming an oxonium ion intermediate. This is followed by a nucleophilic attack of a bromide ion on the alkyl group of the ether.

Caption: Generalized mechanism of ether cleavage by BBr₃·SMe₂.

For aryl methyl ethers, density functional theory calculations suggest a more complex, multi-cycle mechanism where one equivalent of BBr₃ can cleave up to three equivalents of the ether.[4][5] This proceeds through a series of charged intermediates, ultimately leading to the formation of a triaryloxyborane species, which is then hydrolyzed during aqueous workup to yield the desired phenol.

In the Trenches: Applications in Pharmaceutical and Natural Product Synthesis

The utility of BBr₃·SMe₂ is not merely academic; it has been instrumental in the synthesis of complex and biologically active molecules.

Pharmaceutical Synthesis:

A notable example is its use in the preparation of a precursor to the HIV protease inhibitor KNI-764.[1] This highlights the reagent's compatibility with complex molecular architectures and its role in the development of life-saving therapeutics. Boron-containing compounds, in general, are a growing class of pharmaceuticals, with drugs like Bortezomib (Velcade) demonstrating their therapeutic potential.[6] The synthetic methodologies enabled by reagents like BBr₃·SMe₂ are crucial for the exploration of new boron-based drug candidates.

Natural Product Synthesis:

In the realm of natural product synthesis, BBr₃·SMe₂ and its parent compound, BBr₃, are frequently employed for the deprotection of hydroxyl groups in the final stages of a synthetic route. For instance, in the total synthesis of Lucidimine B, a Ganoderma alkaloid, BBr₃ was used for a critical demethylation step.[7] While BBr₃·SMe₂ offers a milder alternative, the fundamental reactivity is the same, making it a valuable tool for chemists working on the synthesis of complex natural products.

The Chemist's Compass: A Guide to Practical Application

The successful use of BBr₃·SMe₂ hinges on careful planning and execution of the reaction. The following represents a generalized workflow for a demethylation reaction.

Caption: Generalized experimental workflow for a demethylation reaction using BBr₃·SMe₂.

A Step-by-Step Protocol for Aryl Methyl Ether Demethylation:

The following is a representative, self-validating protocol synthesized from common laboratory practices. Note: All procedures should be performed by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

-

Preparation: An oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the aryl methyl ether.

-

Dissolution: The substrate is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM), under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to the desired temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice/water bath.

-

Reagent Addition: this compound complex (typically 1.5 to 3 equivalents per ether group) is added portion-wise as a solid or dropwise as a solution in anhydrous DCM.

-

Reaction: The reaction is stirred at the cooled temperature or allowed to warm to room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by water.

-

Workup: The mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired phenol.

Safety and Handling: A Prudent Approach to a Powerful Reagent

While the complex is more stable than neat BBr₃, it is still a hazardous chemical that requires careful handling. It is corrosive and reacts with water, releasing hydrogen bromide gas.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

-

Skin and Body Protection: A lab coat and closed-toe shoes must be worn.

Handling and Storage:

-

Handle exclusively in a well-ventilated chemical fume hood.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and oxidizing agents.

-

Keep under an inert atmosphere (e.g., nitrogen or argon).

Characterization Corner: What to Expect

-

¹¹B NMR: The ¹¹B NMR spectrum is expected to show a broad signal in the tetracoordinate boron region, likely shifted from the reference (BF₃·OEt₂).[8][9] The chemical shift will be influenced by the coordination of the dimethyl sulfide.

-

¹H NMR: The ¹H NMR spectrum would likely show a singlet for the methyl protons of the dimethyl sulfide ligand, potentially broadened due to the quadrupolar boron nucleus.[10]

-

¹³C NMR: The ¹³C NMR would show a signal for the methyl carbons of the dimethyl sulfide ligand.[11][12]

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic stretches for the B-Br and S-C bonds.[13]

Conclusion

This compound is a powerful and practical reagent for the modern organic chemist. Its enhanced stability and ease of handling compared to boron tribromide, coupled with its efficacy in ether cleavage, make it an invaluable tool in the synthesis of complex molecules, from natural products to life-saving pharmaceuticals. A thorough understanding of its properties, reaction mechanisms, and safe handling procedures, as outlined in this guide, will empower researchers to harness the full potential of this versatile alchemist's bromide.

References

-

[¹¹B NMR spectra at one equivalent BH3·SMe2. The ¹¹B NMR spectra of the clear solutions after hydroboration of (from bottom to top) α-terpinene (B6), 1,3,5,5-tetramethyl-1,3-cyclohexadiene (D6), 2,3-dimethyl-1,3-butadiene (A4), 1,2,4,5-tetramethyl-1,4-cyclohexadiene (C6), and 1,5-cyclooctadiene (D8) in diglyme. Diagram adapted from Andreou et al.[9] - ResearchGate]([Link])

Sources

- 1. ボロントリブロミド ジメチルスルフィド錯体 溶液 1.0 M in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. Boron NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

Lewis acidity of Tribromoborane-methyl sulfide complex

An In-depth Technical Guide to the Lewis Acidity of the Tribromoborane-Methyl Sulfide Complex

Authored by a Senior Application Scientist

Abstract

Tribromoborane (BBr₃) is a powerful Lewis acid with broad utility in organic synthesis, particularly for the cleavage of ethers and acetals.[1] However, its high reactivity, corrosiveness, and fuming nature present significant handling challenges. The formation of a solid, stable 1:1 adduct with dimethyl sulfide (Me₂S), BBr₃·SMe₂, provides a safer and more convenient surrogate.[1] This guide provides a comprehensive technical analysis of the Lewis acidity of this complex. We will explore the fundamental principles governing the acidity of boron trihalides, the impact of complexation with a Lewis base, and the rigorous experimental and computational methodologies employed to quantify this critical chemical property. This document is intended for researchers, chemists, and drug development professionals who utilize boron-based reagents and seek a deeper mechanistic understanding of their function.

Foundational Concepts: Lewis Acidity of Boron Trihalides

A Lewis acid is defined as an electron-pair acceptor. Boranes, particularly the boron trihalides (BX₃), are archetypal Lewis acids due to the electron-deficient nature of the central boron atom, which possesses a vacant p-orbital.[2] The Lewis acidity of these compounds is a critical determinant of their reactivity in chemical transformations.

A counterintuitive trend is observed in the Lewis acidity of boron trihalides: BF₃ < BCl₃ < BBr₃ < BI₃.[3][4][5] Based solely on the electronegativity of the halogens, one would expect BF₃ to be the strongest Lewis acid. The reversal of this trend is explained by the extent of π-back-donation from the lone pairs of the halogen atoms into the empty p-orbital of the boron atom. This donation is most effective for the compact, similarly sized p-orbitals of fluorine and boron, which partially alleviates the electron deficiency of the boron center in BF₃. As the halogen size increases down the group, the orbital overlap becomes less effective, resulting in a more electron-deficient and thus more Lewis acidic boron center in BBr₃ and BI₃.[4][5]

The BBr₃·SMe₂ Complex: A Tamed Reagent

The BBr₃·SMe₂ complex is a Lewis acid-base adduct formed by the donation of a lone pair of electrons from the sulfur atom of dimethyl sulfide to the vacant p-orbital of the boron atom in tribromoborane.

Caption: Formation of the BBr₃·SMe₂ Lewis acid-base adduct.

This complexation serves a critical practical purpose. Pure BBr₃ is a volatile, fuming liquid that reacts violently with protic solvents.[1] The BBr₃·SMe₂ complex is a stable, off-white solid, making it significantly easier and safer to store, handle, and dispense.[1][6] In reactions, it serves as a solid source of BBr₃, which is typically liberated in situ. The coordination to dimethyl sulfide effectively moderates the Lewis acidity of the boron center, as the boron's vacant orbital is already occupied by the sulfur's lone pair. The measured "effective" Lewis acidity of the complex is therefore substantially lower than that of free BBr₃.

Experimental Quantification of Lewis Acidity

The strength of a Lewis acid is not an absolute value but is often evaluated by its effect on a probe molecule.[7] Several spectroscopic methods have been developed for this purpose, with NMR-based techniques being the most prevalent due to their convenience and precision.[8]

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely adopted experimental procedure for assessing Lewis acidity.[3][9] It utilizes triethylphosphine oxide (Et₃PO, TEPO) as a sensitive ³¹P NMR probe.

Principle: The Lewis basic oxygen atom of Et₃PO coordinates to the Lewis acidic center being studied. This interaction withdraws electron density from the phosphorus atom, causing a deshielding effect that results in a downfield shift of its ³¹P NMR resonance.[2][9] The magnitude of this chemical shift change (Δδ³¹P) relative to free Et₃PO provides a quantitative measure of the Lewis acidity. This can be expressed as an "Acceptor Number" (AN), where a higher AN indicates greater Lewis acidity.[9]

Caption: Experimental workflow for the Gutmann-Beckett method.[9]

Experimental Protocol: Gutmann-Beckett Titration of BBr₃·SMe₂

-

Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of triethylphosphine oxide (Et₃PO) in a dry, weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂ or C₆D₆). A typical concentration is 0.05 M.

-

Reference Spectrum: Acquire a ³¹P{¹H} NMR spectrum of the Et₃PO stock solution. Record the chemical shift (δfree). The reference shift in hexane is 41.0 ppm.[9]

-

Sample Preparation: Accurately weigh a sample of BBr₃·SMe₂ complex into an NMR tube. Dissolve it in a known volume of the deuterated solvent.

-

Titration: Add one molar equivalent of the Et₃PO stock solution to the NMR tube containing the BBr₃·SMe₂ complex.

-

Measurement: Acquire the ³¹P{¹H} NMR spectrum of the mixture. Record the new, downfield-shifted chemical shift of the Et₃PO-BBr₃ adduct (δadduct).

-

Analysis: The difference, Δδ = δadduct - δfree, provides a direct comparison of Lewis acidity. For the BBr₃·SMe₂ complex, the observed shift will reflect the equilibrium between the free components, the BBr₃·SMe₂ complex, and the BBr₃·OPEt₃ complex. The result will be a significantly smaller shift compared to that of uncomplexed BBr₃, which has a very high acceptor number.[3]

The Childs Method

An alternative NMR-based technique is the Childs method, which employs trans-crotonaldehyde as a ¹H NMR probe.[2]

Principle: The Lewis acid coordinates to the carbonyl oxygen of crotonaldehyde. This interaction is electronically communicated through the conjugated π-system, leading to a downfield shift of the aldehydic protons, particularly the γ-proton (H3). The magnitude of the shift change (Δδ¹H) is correlated with Lewis acidity.

Causality and Limitations: The Childs method is generally considered suitable only for the strongest Lewis acids.[8][10] The weaker Lewis basicity of crotonaldehyde compared to Et₃PO means that for moderately strong acids like the BBr₃·SMe₂ complex, the equilibrium may not sufficiently favor adduct formation, leading to unreliable measurements.[10] Furthermore, the probe itself can be susceptible to side reactions with highly reactive Lewis acids.[8]

Computational Quantification of Lewis Acidity

Computational chemistry provides powerful tools to quantify the intrinsic or "global" Lewis acidity (gLA) of a molecule, independent of the experimental probe.[7] These methods are invaluable for understanding underlying electronic effects.

Fluoride Ion Affinity (FIA)

The most widely accepted computational metric for Lewis acidity is the Fluoride Ion Affinity (FIA).[11][12]